Cysteinyllysine

Description

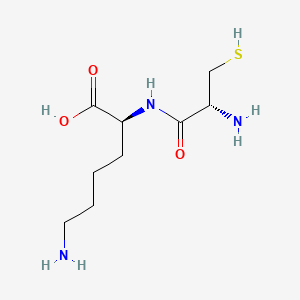

Structure

3D Structure

Properties

CAS No. |

71190-90-4 |

|---|---|

Molecular Formula |

C9H19N3O3S |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O3S/c10-4-2-1-3-7(9(14)15)12-8(13)6(11)5-16/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

InChI Key |

WXOFKRKAHJQKLT-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

Appearance |

Solid powder |

Other CAS No. |

71190-90-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cysteinyllysine; L-Lysine, N2-L-cysteinyl-; L-Lysine, L-cysteinyl-; |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Cysteinyllysine and Its Analogs

Chemical Synthesis Methodologies for Cysteinyllysine

Chemical synthesis provides versatile routes to access this compound and its analogs, enabling precise control over stereochemistry and the incorporation of modified residues. Two primary strategies employed are solid-phase peptide synthesis and solution-phase synthetic protocols.

Strategies for Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptide chains, including those containing cysteine and lysine (B10760008) residues. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The presence of cysteine, with its reactive thiol group, and lysine, with its ε-amino group, requires careful selection of protecting groups to ensure selective coupling and prevent unwanted side reactions, such as disulfide bond formation or branching through the lysine side chain sigmaaldrich.com.

Protocols for Fmoc SPPS of cysteine-containing peptides involve various sulfhydryl protecting groups, such as the trityl (Trt) group, which is labile to trifluoroacetic acid (TFA) and typically removed during the final cleavage from the resin sigmaaldrich.com. Other protecting groups like Dpm and Mmt are used for the regioselective formation of multiple disulfide bridges on the solid phase sigmaaldrich.com. Challenges in SPPS of cysteine-rich peptides can include difficulties in recovering peptidic material from resins and racemization issues, particularly at cysteine residues, depending on the coupling methods used nih.gov. However, employing appropriate protecting groups and coupling reagents can mitigate these challenges nih.gov.

While direct SPPS of peptide thioesters for techniques like native chemical ligation can be challenging with Fmoc chemistry due to the instability of thioester to basic conditions, methods based on synthesizing peptide hydrazides that are converted to thioesters post-synthetically have been developed wikipedia.org.

Development of Solution-Phase Synthetic Protocols

Solution-phase peptide synthesis, while sometimes more labor-intensive for longer peptides compared to SPPS, offers advantages in handling larger scales and intermediates. Conventional solution methods have been utilized for the synthesis of peptides containing cysteine and lysine nih.govnih.gov. These methods involve coupling protected amino acids or peptide fragments in homogeneous solution, followed by purification steps.

For peptides containing disulfide bonds, solution-phase oxidation methods can be employed to form the disulfide linkages between cysteine residues after the peptide chain has been assembled nih.govnih.gov. For instance, the action of pure oxygen in buffered solution has been shown to shorten the time required for disulfide bond formation compared to air oxidation, leading to products with fewer impurities nih.gov.

Hybrid approaches combining solid-phase and solution-phase techniques can also be used. For example, in the synthesis of bis-cystinyl analogs, both classical solution methods and polyethylene (B3416737) glycol (PEG)-assisted solution methods have been utilized nih.gov. In the PEG-assisted strategy, lysine attached to the polymer can enhance the loading capacity nih.gov.

Genetic Encoding and Bioengineering of this compound Analogs

Genetic encoding and bioengineering techniques enable the site-specific incorporation of noncanonical amino acids, including this compound analogs, into proteins. This allows for the creation of proteins with modified properties and functionalities.

Methodologies for Genetic Incorporation of Nε-(D-Cysteinyl)lysine and Related Noncanonical Amino Acids

The genetic incorporation of noncanonical amino acids into proteins typically relies on the use of engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host cell's translational machinery. The pyrrolysyl-tRNA synthetase (PylRS)-tRNA Pyl CUA pair is a well-established system for this purpose, recognizing the amber stop codon (UAG) and incorporating a noncanonical amino acid in response researchgate.netnih.govscripps.edu.

Research has demonstrated the successful genetic installation of Nε-(D-cysteinyl)lysine into proteins using the wild-type PylRS-tRNA Pyl CUA pair researchgate.netnih.gov. This noncanonical amino acid structurally mimics the Lys-Gly isopeptide linkage found in ubiquitinated proteins researchgate.net. The ability of the PylRS system to accommodate various modified lysines with moieties attached to the ε-nitrogen highlights its flexibility nih.govanu.edu.au. Engineered variants of PylRS have been developed to incorporate a wide range of lysine derivatives with different chemical functionalities nih.govscripps.eduanu.edu.au.

The process typically involves co-transforming cells with plasmids encoding the engineered aaRS/tRNA pair and the target protein containing an amber stop codon at the desired incorporation site scripps.eduanu.edu.au. The noncanonical amino acid is supplied in the culture medium, and the engineered system directs its incorporation into the nascent polypeptide chain in response to the UAG codon scripps.eduanu.edu.au.

Engineering Approaches for Studying Peptide Ligation and Crosslinking

Bioengineering approaches, often coupled with the genetic incorporation of modified amino acids, are employed to study and facilitate peptide ligation and crosslinking. The incorporation of noncanonical amino acids with bioorthogonal functional groups provides handles for site-specific chemical modifications researchgate.net.

The genetic incorporation of Nε-(D-cysteinyl)lysine, for example, facilitates expressed protein ligation to crosslink with proteins like ubiquitin researchgate.net. This approach allows for the creation of homogeneously modified proteins, which are valuable for studying posttranslational modifications and their functional roles researchgate.net.

Beyond genetic incorporation, engineered peptide ligases, such as engineered proteases or naturally occurring enzymes with ligation activity, are utilized for site-specific protein bioconjugation and the creation of crosslinked peptide structures nih.govresearchgate.net. These enzymes can catalyze the formation of peptide bonds at specific sequences nih.govresearchgate.net. Some engineered ligases can facilitate isopeptide ligations, which involve the formation of an amide bond between a carboxyl group and an amino group other than the α-amino group, such as the ε-amino group of lysine researchgate.net.

Furthermore, chemical crosslinking methods, sometimes cysteine-directed, are used to create constrained peptide structures, including bicyclic peptides nih.gov. These methods often involve crosslinkers that react with specific amino acid residues, such as cysteine and lysine, to form stable linkages nih.gov. Proximity-driven crosslinking strategies can achieve efficient and site-selective modification of peptides nih.gov.

Prebiotic and Biological Formation of Constituent Amino Acids Relevant to Dipeptide Synthesis

The constituent amino acids of this compound, cysteine and lysine, can be formed through both biological biosynthetic pathways and potentially through prebiotic chemical processes.

In biological systems, amino acid biosynthesis involves complex metabolic pathways. Cysteine is generally considered a non-essential amino acid for humans, meaning it can be synthesized by the body acs.orglibretexts.org. Its biosynthesis involves the transfer of a sulfur atom wikipedia.org. Lysine, on the other hand, is an essential amino acid for humans and must be obtained from the diet acs.orglibretexts.orgwikipedia.org. It is synthesized in plants and microorganisms via the diaminopimelate (DAP) pathway, starting from aspartate wikipedia.org. The biosynthesis of lysine is subject to regulation, including feedback inhibition by lysine itself wikipedia.org.

The question of how the building blocks of life, including amino acids, first arose on the early Earth is addressed by prebiotic chemistry. Plausible prebiotic syntheses for various amino acids, including cysteine and lysine, have been explored nih.govnih.govresearchgate.netroyalsocietypublishing.orgucl.ac.uk. While the prebiotic synthesis of some amino acids like glycine, alanine, and aspartate is relatively well-established through mechanisms like the Strecker synthesis, the prebiotic formation of others, such as cysteine and lysine, has presented greater challenges researchgate.netroyalsocietypublishing.org.

Proposed prebiotic routes for cysteine synthesis often involve reactions under reducing conditions or with sulfur-containing compounds nih.govresearchgate.netroyalsocietypublishing.org. The instability of cysteine nitrile under certain conditions has been noted, but mechanisms for its formation and role as a precursor have been suggested royalsocietypublishing.org.

The prebiotic synthesis of lysine has been considered more challenging, sometimes being regarded as a later biological invention nih.gov. However, recent studies have explored potential prebiotic pathways for lysine and related diamino acids nih.govroyalsocietypublishing.orgucl.ac.uk. Some research suggests that while direct prebiotically plausible synthesis of lysine remains an area of investigation, the reactivity of related compounds like diaminopropionic acid (Dpr) has been demonstrated nih.gov. The formation of peptides from amino acid amides and nitriles in plausible prebiotic scenarios has also been investigated, suggesting potential routes for early peptide bond formation researchgate.netroyalsocietypublishing.orgucl.ac.uk.

Prebiotic Mechanisms for Cysteine Formation

The study of prebiotic chemistry explores how the fundamental building blocks of life, such as amino acids, could have formed under the conditions of early Earth. Several potential mechanisms have been proposed for the prebiotic synthesis of cysteine.

One suggested pathway involves the synthesis of cysteine from simpler molecules likely present in the primitive environment, such as glycine, serine, and hydrogen sulfide (B99878) (H₂S). Research indicates that cysteine could have formed via intermediates like serine or serine hydantoin, which could lead to dehydroalanine (B155165) or its hydantoin. The reaction of these intermediates with H₂S could yield cysteine derivatives. researchgate.netnasa.gov Experiments analyzing original extracts from early spark discharge experiments (like those by Stanley L. Miller) using modern techniques have detected sulfur-containing compounds, supporting the possibility of such formations. researchgate.net

Another proposed mechanism involves the Michael addition of H₂S to dehydroalanine, although the stability of free dehydroaminoacids under prebiotic conditions is noted as questionable due to their rapid conversion to other compounds like pyruvate. researchgate.net

More recent research highlights the potential role of aminothiol-nitrile precursors in the formation of cysteine-containing peptides under prebiotic conditions. A biomimetic pathway has been reported that converts serine to cysteine through nitrile-activated dehydroalanine synthesis. This process can occur in water and involves the reaction of N-acyl dehydroalanine nitrile with H₂S or acetyl hydrogen sulfide (AcSH) to yield acetylated cysteine derivatives. chemrxiv.orgmdpi.com These findings suggest that cysteine synthesis could have been a key step in the origin of life, providing catalysts for peptide ligation in water. chemrxiv.orgucl.ac.uk Thiol-rich peptides, including those containing cysteine, are hypothesized to have played catalytic roles on the early Earth, potentially predating enzyme-catalyzed processes. mdpi.comnih.govresearchgate.net The presence of hydrogen sulfide, released from sources like volcanoes and hydrothermal springs, is considered a reasonable assumption for the primitive ocean, providing a source of sulfur for cysteine formation. encyclopedie-environnement.org

Data related to prebiotic cysteine synthesis often involves experimental conditions mimicking early Earth environments, analyzing the resulting chemical products. While specific quantitative data tables for this compound prebiotic synthesis are not available, research on cysteine formation provides insights into the potential availability of this amino acid for subsequent peptide formation.

Enzymatic Pathways of Cysteine Biosynthesis in Biological Systems

In biological systems, cysteine is synthesized through well-defined enzymatic pathways. The primary route for de novo cysteine biosynthesis in bacteria and plants is a two-step process. nih.govnih.govshareok.orgwikipedia.orgnih.govsemanticscholar.org

The first step is catalyzed by the enzyme serine acetyltransferase (SAT), also known as CysE. nih.govnih.govshareok.orgnih.govsemanticscholar.org SAT transfers an acetyl group from acetyl coenzyme A to L-serine, producing O-acetyl-L-serine (OAS) and coenzyme A. nih.govnih.govshareok.orgnih.govsemanticscholar.org This reaction is considered a key regulatory point in the cysteine biosynthetic pathway and is subject to feedback inhibition by L-cysteine. nih.govnih.govnih.govresearchgate.netmdpi.com

The second step is catalyzed by O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase or OAS-thiol-lyase (OAS-TL). shareok.orgwikipedia.orgresearchgate.netwikipedia.org This enzyme utilizes O-acetylserine and a sulfide source (typically hydrogen sulfide) to produce L-cysteine and acetate. shareok.orgwikipedia.orgwikipedia.org Bacteria often have different isoforms of OASS, such as OASS-A (CysK) and OASS-B (CysM), which may utilize different sulfur sources or operate under different conditions (e.g., aerobic vs. anaerobic). nih.govshareok.orgmicrobiologyresearch.orgmdpi.com

In many bacteria and plants, SAT and OASS can interact to form a hetero-oligomeric complex known as the cysteine synthase complex (CSC). nih.govnih.govresearchgate.netresearchgate.netmicrobiologyresearch.orgfrontiersin.org The formation and dissociation of this complex are involved in regulating cellular sulfur homeostasis. researchgate.netfrontiersin.org In the CSC, the activity of the enzymes can be modulated, and the complex can influence the feedback inhibition of SAT by cysteine. researchgate.netmicrobiologyresearch.org

Mammals, in contrast to bacteria and plants, generally lack the de novo synthesis pathway for cysteine from inorganic sulfur. nih.govmicrobiologyresearch.org Instead, they synthesize cysteine primarily via the reverse transsulfuration pathway, which involves the conversion of methionine to homocysteine, followed by the condensation of homocysteine with serine to form cystathionine (B15957), and finally the cleavage of cystathionine to yield cysteine. wikipedia.orgmdpi.com

Detailed research findings on enzymatic cysteine biosynthesis include structural and kinetic characterizations of the enzymes involved, such as SAT and OASS. Studies have investigated the catalytic mechanisms, active sites, and regulatory aspects, including feedback inhibition and complex formation. nih.govnih.govshareok.orgresearchgate.netresearchgate.netmicrobiologyresearch.orgoup.com For example, structural analysis of SAT in complex with cysteine has provided insights into the basis of feedback inhibition, showing cysteine binding in the active site and inducing conformational changes. nih.govnih.govresearchgate.net

Molecular Interactions and Functional Mechanisms Mediated by Cysteinyllysine

Investigations into Peptide-Protein Interactions

The presence of cysteine and lysine (B10760008) residues within a peptide sequence can significantly influence its interaction with proteins. Cysteine's thiol group and lysine's ε-amino group offer distinct chemical reactivities and potential binding sites.

Characterization of Selective Binding Events Involving Cysteinyllysine-Containing Constructs (e.g., L-Cysteine-L-Lysine-Dextran and Plasminogen)

Studies have demonstrated the selective binding capabilities of constructs incorporating the cysteinyl-lysine sequence. For instance, a dextran (B179266) matrix coupled with the dipeptide L-cysteine-L-lysine exhibits significantly higher binding affinity for Glu-plasminogen compared to dextran alone. nih.govresearchgate.net This dipeptide-coupled matrix retains plasminogen with high affinity and capacity over extended periods. nih.govresearchgate.net This binding appears to be selective, as other proteins like bovine serum albumin, alpha2-antiplasmin, tPA, fibrinogen, and plasmin are not retained by the material. nih.govresearchgate.net

Interestingly, while fibrinogen alone does not bind to this surface, its presence in a mixed plasma solution or pre-adsorbed on surfaces with plasminogen can influence the interaction, potentially facilitating more plasminogen binding or affecting desorption rates depending on the initial plasminogen concentration. nih.govresearchgate.net The L-cysteine-L-lysine dipeptide coupled to the dextran matrix seems to be a preferred substrate for plasminogen binding compared to free lysine and epsilon-amino caproic acid. nih.govresearchgate.net

The interaction of Glu-plasminogen with L-lysine, as studied on a surface through a dipeptide linkage, is complex and may involve more than just discrete kringle interactions. researchgate.net Surface plasmon resonance analysis indicates that plasminogen can bind to the dipeptide in multiple ways via the ε-amino groups, suggesting that some molecules might bind to several such groups simultaneously. researchgate.net

Structural Analysis of this compound-Mediated Binding Sites

Structural analysis of binding sites involving peptides containing cysteine and lysine residues provides insights into the molecular basis of their interactions. While direct structural data specifically for this compound binding sites is limited in the provided context, studies on related peptides and proteins offer relevant information.

For example, crystal structures of human γ-glutamyl transpeptidase (hGGT1) bound to glutathione (B108866) (a tripeptide containing cysteine and glycine) and a phosphate-glutathione analog have revealed critical interactions within the cysteinylglycine (B43971) binding site of the enzyme. nih.govnih.gov These structures show how amino acid residues within the active site move as the substrate binds. nih.govnih.gov Specific interactions include hydrogen bonds between enzyme residues (like Asn-401 and Thr-381) and atoms of glutathione, particularly with the carboxyl oxygen of the cysteine residue. nih.govnih.gov These studies highlight the importance of the cysteine moiety in substrate binding and the dynamic nature of the enzyme active site. nih.govnih.gov

The presence of cysteine residues in proteins is often associated with functional sites, including binding sites, due to the unique chemistry of the thiol group. nih.govresearchgate.net Similarly, lysine residues, with their positively charged ε-amino group, can participate in electrostatic interactions and hydrogen bonding, contributing to protein binding specificity.

Biological Roles and Regulatory Processes of Peptides Containing this compound Moieties

Peptides containing the this compound sequence or similar motifs have been identified as having biological activity, particularly in regulatory processes.

Research on Hemoregulatory Peptides Incorporating this compound (e.g., Hemoregulatory Peptide 5b / pyroglutamyl-glutamyl-aspartyl-cysteinyl-lysine)

Hemoregulatory Peptide 5b (HP5b), also known as pyroglutamyl-glutamyl-aspartyl-cysteinyl-lysine, is a pentapeptide recognized for its significant role in regulating various physiological processes. ontosight.ai It is part of a class of hemoregulatory peptides involved in hematopoiesis, the process of blood cell production. ontosight.ai HP5b's structure is defined by its amino acid sequence: pyroglutamyl-glutamyl-aspartyl-cysteinyl-lysine. ontosight.ai It is sometimes referred to as SP1 pentapeptide. ontosight.ai

Research indicates that HP5b can influence the proliferation and differentiation of hematopoietic stem cells, thereby playing a role in blood cell production. ontosight.ai Studies have also shown that the sequence of HP5b is present as a motif within the effector domain of Gi alpha proteins. nih.gov Synthetic peptides with sequences similar to HP5b and the Gi alpha sequence have shown biological activity, suggesting a potential interference with signal transduction mediated by Gi alpha proteins. nih.gov The inhibitory effect observed in some studies appears to be dependent on the blocked N-terminus of the peptide. nih.gov

Influence on Physiological Processes (e.g., Hematopoiesis, Immune System Modulation, Tissue Repair)

Peptides containing this compound, such as Hemoregulatory Peptide 5b, are suggested to influence several physiological processes. HP5b is primarily linked to the stimulation of hematopoiesis. ontosight.ai By influencing hematopoietic stem cells, these peptides contribute to the regulation of blood cell development. ontosight.ai

Beyond hematopoiesis, hemoregulatory peptides, including HP5b, may also have effects on the immune system and could be involved in wound healing and tissue repair processes. ontosight.ai While the exact mechanisms are still under investigation, the presence of this compound within such peptides suggests a potential role for this dipeptide in mediating these broader physiological effects. The cysteine component, in particular, is known to be crucial for maintaining redox balance, which is vital for immune cell function and tissue regeneration. nih.govmdpi.compor.hunih.govejmoams.com

Exploration of Redox Chemistry and Thiol Reactivity within this compound Structures

The cysteine residue within this compound is a key determinant of its redox chemistry and thiol reactivity. The thiol group (-SH) of cysteine is highly reactive and can undergo various modifications, including oxidation to form disulfide bonds. nih.govresearchgate.netmdpi.commdpi.comlibretexts.org This interconversion between the reduced thiol form and the oxidized disulfide form is a fundamental redox reaction in biological systems. libretexts.org

The thiol group of cysteine is nucleophilic and can react with electrophiles and oxidants. nih.govresearchgate.net It also has a high affinity for metals. nih.gov These properties make cysteine versatile in biological roles but also susceptible to modifications that can alter peptide or protein function. nih.gov

In the context of this compound, the proximity of the lysine residue's amino group could potentially influence the reactivity or microenvironment of the cysteine thiol. While specific studies on the combined redox chemistry of this compound were not prominently found, the principles of cysteine redox chemistry are directly applicable. Cysteine thiols can participate in disulfide exchange reactions, which are crucial for protein folding and function. libretexts.org The cellular redox environment, often maintained by molecules like glutathione, influences the state of cysteine thiols. mdpi.comlibretexts.org

The reactivity of cysteine thiols is exploited in various chemical and biological applications, including the design of covalent protein reagents that target cysteine and lysine residues. nih.gov The ability of cysteine to undergo a broad range of redox modifications beyond simple disulfide equilibria, such as S-sulfenylation, S-sulfinylation, S-sulfonylation, and S-nitrosylation, further underscores the complexity and importance of its chemistry. researchgate.net These modifications can regulate protein function, including ligand binding and protein-protein interactions. researchgate.net

Mechanisms of Thiol-Disulfide Interconversion and their Impact on Peptide Function

Thiol-disulfide interconversion is a critical redox reaction involving cysteine residues in peptides and proteins. The cysteine thiol group (-SH) can undergo oxidation to form a disulfide bond (-S-S-) with another thiol group, either within the same peptide chain or between different peptide chains. This process is reversible, as disulfide bonds can be reduced back to free thiols. wikipedia.orglibretexts.orglibretexts.org

The mechanism of thiol-disulfide exchange typically involves the nucleophilic attack of a thiolate anion (RS⁻), the deprotonated form of a thiol, on a disulfide bond. wikipedia.orglibretexts.orgresearchgate.netnih.govnih.govresearchgate.net This reaction breaks the existing disulfide bond and forms a new one, releasing a thiolate or thiol. The rate of this reaction is influenced by the pKa and nucleophilicity of the attacking thiolate, which can be affected by the local chemical environment. researchgate.netresearchgate.net Thiol-disulfide exchange reactions are fundamental in processes such as protein folding, where they help establish and rearrange disulfide bonds, and in regulating protein activity through the reversible formation and reduction of disulfides. wikipedia.orglibretexts.orgnih.govnih.gov

This compound contains a cysteine residue, and therefore its thiol group has the inherent chemical capacity to participate in thiol-disulfide interconversion reactions. The presence of the lysine residue, with its positively charged ε-amino group at physiological pH, could potentially influence the local environment and reactivity of the cysteine thiol, although specific research detailing this interaction within the this compound dipeptide was not found in the surveyed literature. While the general principles of cysteine redox chemistry apply to the cysteine moiety within this compound, specific studies elucidating the detailed mechanisms or functional impact of thiol-disulfide interconversion mediated solely by the this compound dipeptide were not available in the search results.

Role in Oxidative Stress Response Pathways (indirectly, if dipeptide itself is involved)

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or to repair the resulting damage. nih.govmdpi.com Cysteine plays a significant role in cellular antioxidant defense, primarily through its incorporation into the tripeptide glutathione (GSH). mdpi.comontosight.aicaymanchem.comnih.govconsensus.appmdpi.com Glutathione is a major low-molecular-weight thiol that directly scavenges free radicals and acts as a substrate for antioxidant enzymes like glutathione peroxidase. nih.govmdpi.comontosight.aiconsensus.appmdpi.com The thiol group of cysteine is crucial for glutathione's antioxidant function and also plays a role in maintaining the cellular redox balance. nih.govconsensus.appmdpi.com

While the dipeptide this compound itself is not a primary component of the well-established enzymatic antioxidant defense systems like glutathione peroxidase or thioredoxin systems, its constituent amino acid, cysteine, is vital for these pathways. nih.govconsensus.appmdpi.com Therefore, this compound could potentially be indirectly involved in oxidative stress response pathways, for instance, by serving as a source of cysteine for glutathione synthesis or other cellular processes requiring this amino acid. Research on other dipeptides, such as Lys-Lys, has shown they can influence serum amino acid concentrations, including decreasing cysteine levels in some cases researchgate.netnih.gov. This suggests that dipeptides can impact the availability of their constituent or related amino acids, which could, in turn, indirectly affect pathways reliant on those amino acids, such as the glutathione system's response to oxidative stress.

Furthermore, the presence of the cysteine thiol group in this compound suggests a potential, albeit not specifically documented for this dipeptide in the search results, for direct reaction with certain reactive species, similar to free cysteine or other cysteine-containing peptides. The lysine residue's positive charge might influence the dipeptide's localization or interaction with negatively charged cellular components or reactive species, potentially modulating any such direct or indirect antioxidant activities. However, direct experimental evidence demonstrating a specific role for the this compound dipeptide in scavenging reactive species or modulating oxidative stress response pathways was not found in the literature surveyed. Studies have explored the use of cysteine-derived cationic dipeptides, including lysine-cysteine (Lys-Cys), in contexts like antimicrobial activity, where the cysteine thiol and lysine's positive charge contribute to their function researchgate.netacs.org. While this highlights the functional potential of cysteine- and lysine-containing dipeptides, it does not specifically detail the oxidative stress response role of this compound (Cys-Lys).

Advanced Analytical Methodologies for the Characterization of Cysteinyllysine

Mass Spectrometry-Based Profiling and Identification Techniques

Mass spectrometry (MS) plays a crucial role in the identification and profiling of Cysteinyllysine, offering high sensitivity and specificity. Various MS-based approaches, often coupled with separation techniques, are employed for its analysis within complex matrices.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for metabolomic analysis, enabling the separation and detection of a broad range of metabolites, including peptides like this compound. LC-MS methods are fundamental tools for assessing metabolomes in biological systems cabidigitallibrary.orgresearchgate.netfrontiersin.org. In one study investigating metabolic biomarkers for predicting the effect of neoadjuvant chemotherapy in breast cancer, this compound was identified as one of nine metabolites based on LC-MS metabolic profiling methods nih.govamegroups.cn. These metabolites were used to construct a predictive model nih.govamegroups.cn. Another study on anaphylactoid reactions also mentioned LC-MS based metabolomics analysis identifying cysteinyl-lysine and other lipid-related compounds researchgate.net. Targeted LC-MS/MS approaches are also employed for the analysis of sulfur metabolism pathway metabolites, such as cystine, cysteine, and glutathione (B108866), demonstrating the capability of LC-MS-based methods to analyze related sulfur-containing compounds nih.gov.

Utilization of Capillary Electrophoresis-Mass Spectrometry (CE-MS) in Quantitative Research

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful platform utilized in metabolomics research, known for its high separation efficiency for charged and polar metabolites cabidigitallibrary.orgresearchgate.net. While the search results did not provide specific instances of CE-MS being used for the quantitative analysis of this compound itself, CE-based methods have been employed for the separation and determination of glutathione and its metabolites mdpi.com. CE-TOF-MS analysis has been used to reveal significant alterations in the expression of various metabolites in biological samples cabidigitallibrary.orgresearchgate.net. The principles of CE-MS, offering quantitative analysis capabilities for complex matrices, suggest its potential applicability for the quantitative determination of this compound, particularly in studies requiring high-resolution separation of polar species.

Methodologies for Quantitative Cysteinyl-Peptide Enrichment in Proteomic Studies

Quantitative cysteinyl-peptide enrichment technologies (QCET) and similar strategies are developed to enhance quantitative proteomic studies by specifically enriching peptides containing cysteine residues nih.govacs.orgsciex.comnih.govosti.gov. These methods aim to achieve higher efficiency, greater dynamic range, and increased throughput in quantitative proteomics, often employing stable-isotope labeling techniques combined with high-resolution LC-MS measurements nih.govacs.orgnih.govosti.gov. Approaches like using iTRAQ reagents with cysteinyl peptide enrichment (CPE) enable quantitative analysis of both cysteinyl and non-cysteinyl peptide fractions sciex.com. While these methodologies are primarily applied to peptides derived from protein digests, the core principle involves the specific capture and enrichment of cysteine-containing species. This principle could potentially be adapted or considered in strategies for enriching smaller cysteinyl peptides like this compound from complex biological samples prior to MS analysis, although their direct application to dipeptides was not explicitly detailed in the search results.

Chromatographic Separation and Detection Approaches

Chromatographic techniques are essential for separating this compound from other components in a sample before detection and analysis. These methods often exploit the chemical properties of the dipeptide for effective resolution.

High-Performance Liquid Chromatography (HPLC) for Thiol and Dipeptide Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of various compounds, including thiols and dipeptides. HPLC with fluorescence detection has been successfully employed for the rapid determination of total homocysteine, cysteine, and cysteinylglycine (B43971) in human serum and plasma following derivatization nih.gov. This demonstrates the capability of HPLC to separate and quantify small sulfur-containing peptides. Reversed-phase HPLC methods have also been developed for the simultaneous determination of compounds like cysteamine (B1669678) and cystamine, achieving resolution from other reducing agents including cysteine d-nb.info. Another application of HPLC involves the separation of various sulfur-containing biomolecules such as cysteine, cystine, and glutathione sielc.com. While direct examples of HPLC specifically for this compound analysis were not found, these studies highlight the established use of HPLC for separating and analyzing related thiols and dipeptides, suggesting its suitability for this compound with appropriate method development, potentially involving derivatization for enhanced detection.

Development of Spectroscopic and Fluorescent Probes for Cysteine and Analogous Thiols (adaptability for dipeptide detection)

The development of spectroscopic and fluorescent probes for the selective detection of cysteine and other biothiols is an active area of research pdx.eduresearchgate.netias.ac.in. These probes are designed to react specifically with the thiol group, leading to a measurable change in spectroscopic properties, such as fluorescence intensity pdx.eduresearchgate.netias.ac.in. Some fluorescent probes exhibit high sensitivity and selectivity towards cysteine over other thiols like homocysteine and glutathione researchgate.netias.ac.in. Crucially, studies have shown that certain fluorescent probes designed for cysteine detection can also react with N-terminal cysteine dipeptides and larger peptides, resulting in a fluorescence signal pdx.edu. The observed fluorescence enhancement upon reaction with N-terminal cysteine-containing peptides was noted to be greater than with simple thiols, indicating the adaptability of these probes for dipeptide detection pdx.edu. This suggests that appropriately designed fluorescent probes could be utilized for the selective detection and potential quantification of this compound by targeting its cysteine residue.

Data Tables

Based on the search results, specific quantitative data directly for this compound using these methods is limited in the provided snippets, except for its identification as a differentiating metabolite in a breast cancer study nih.govamegroups.cn. However, data on the application of these methods to related thiols and dipeptides can be presented as examples of the techniques' capabilities.

| Analyte | Method | Sample Type | Key Finding / Application | Citation |

| This compound | LC-MS Metabolic Profiling | Serum | Identified as a metabolite differentiating chemotherapy response in breast cancer patients. | nih.govamegroups.cn |

| Homocysteine | HPLC with Fluorescence Detection | Serum and Plasma | Rapid determination and quantification; sex differences observed. | nih.gov |

| Cysteine | HPLC with Fluorescence Detection | Serum and Plasma | Rapid determination and quantification; sex differences observed. | nih.gov |

| Cysteinylglycine | HPLC with Fluorescence Detection | Serum and Plasma | Rapid determination and quantification; sex differences observed. | nih.gov |

| Cysteamine | RP-HPLC with UV Absorbance | Cosmetics | Simultaneous determination and resolution from cysteine. | d-nb.info |

| Cystamine | RP-HPLC with UV Absorbance | Cosmetics | Simultaneous determination alongside cysteamine. | d-nb.info |

| Cysteine | Fluorescent Probes | Biological Systems | Selective detection with high sensitivity and selectivity over other thiols. | researchgate.netias.ac.in |

| N-terminal Cysteine Peptides | Fluorescent Probes (designed for Cys) | - | Fluorescence observed, indicating adaptability for dipeptide detection. | pdx.edu |

Detailed Research Findings

Research findings highlight the utility of LC-MS in identifying this compound as a potential metabolic biomarker in the context of breast cancer treatment response nih.govamegroups.cn. While specific quantitative levels of this compound were not detailed in the provided snippets, its inclusion among differentiating metabolites underscores the power of LC-MS-based metabolomics for its detection and relative profiling nih.govamegroups.cn.

For the analysis of other thiols and dipeptides using HPLC, studies have demonstrated sensitive and precise quantification. For instance, an HPLC method utilizing fluorescence detection after monobromobimane (B13751) derivatization achieved a lower limit of detection of ≤ 4 pmol for homocysteine, cysteine, and cysteinylglycine, with good intra- and interassay precision nih.gov. Mean concentrations of these thiols in plasma and serum were reported, showing significant sex differences nih.gov.

In the realm of fluorescent probes, research has focused on developing probes with high selectivity and sensitivity for cysteine. Some probes have shown detection limits as low as 6.8 nM for cysteine and significant fold increases in fluorescence intensity upon reaction researchgate.netias.ac.in. The critical finding regarding dipeptide detection is that certain cysteine-targeting fluorescent probes can indeed react with N-terminal cysteine-containing dipeptides, producing a fluorescence signal, thereby demonstrating their potential for analyzing this compound pdx.edu.

Computational and Bioinformatic Approaches in this compound Research

Computational and bioinformatic methods play a crucial role in the characterization of complex biomolecules like peptides and proteins, including the potential analysis of linkages such as this compound. These approaches enable researchers to analyze large datasets, predict structural features, and identify potential modifications that are challenging to detect solely through experimental means.

Algorithms for Peptide and Chemical Bond Identification in Protein Structures (e.g., Nitrogen-Oxygen-Sulfur linkages)nih.gov

The identification of specific peptide sequences and the diverse array of chemical bonds within protein structures is fundamental to understanding protein function and modifications. Computational algorithms, particularly those used in conjunction with mass spectrometry data, are essential tools for this purpose. Tandem mass spectrometry (MS/MS) is a powerful technique for peptide and protein identification, often followed by database searches using algorithms like SEQUEST or Mascot. nih.gov

Identifying standard peptide bonds is a routine task for these algorithms. However, the identification of non-canonical or modified linkages, such as potential this compound bonds or other atypical connections like Nitrogen-Oxygen-Sulfur (N-O-S) linkages, presents a greater computational challenge. chemeurope.comchemrxiv.org These modifications can result from post-translational modifications (PTMs) or chemical cross-linking events. bohrium.comnih.gov

Algorithms designed for the discovery of protein modifications without prior knowledge of their identities are being developed. For instance, spectral alignment methods can identify protein modifications using high-resolution mass spectrometry proteomics data. bohrium.combiorxiv.org These algorithms compare experimental spectra to predicted spectra, allowing for the identification of unexpected mass shifts that may correspond to modifications. biorxiv.orgresearchgate.net Tools like SAMPEI utilize spectral alignment to identify functional protein and peptide signaling modifications agnostically. bohrium.combiorxiv.org

Furthermore, "open modification" search strategies in mass spectrometry data analysis allow for the identification of peptides with unspecified mass modifications, which can be indicative of cross-links or other complex modifications. nih.govresearchgate.netnih.gov This approach considers each peptide in a cross-linked pair as being "post-translationally" modified with an unknown mass. nih.gov

Beyond mass spectrometry data, algorithms are also being developed to analyze protein structural data, such as that found in the Protein Data Bank (PDB), to identify subtle or previously undetected chemical bonds. chemeurope.comchemrxiv.orgbionity.com For example, a new algorithm called SimplifiedBondfinder systematically re-analyzed protein structures to uncover N-O-S linkages that were missed by conventional analyses. chemeurope.combionity.com This algorithm combines machine learning, quantum mechanical modeling, and structural refinement methods. chemeurope.combionity.com Another algorithm integrates geometric and electron density screening to detect likely N-O-S bonds in protein structures. chemrxiv.org These computational approaches are crucial for broadening our understanding of the chemical complexity within proteins and can potentially be adapted to search for or validate the presence of specific linkages like this compound within structural datasets.

Computational methods are also employed to characterize protein crosslinks via mass spectrometry, which is relevant for identifying linkages between different amino acid residues. nih.govoup.com These methods often involve identifying cross-linked peptides from tandem mass spectral data by finding protein subsequences whose mass sum matches the measured mass. harvard.edu

Predictive Modeling for Post-Translational Modifications on Cysteine Residuesunict.it

Cysteine residues are highly reactive due to their thiol group and are susceptible to a wide variety of post-translational modifications (PTMs). arxiv.orgmdpi.comresearchgate.net These modifications play critical roles in regulating protein function, structure, and interactions. arxiv.orgmdpi.com Predictive modeling approaches are increasingly used to identify potential PTM sites on cysteine residues computationally, complementing experimental methods. arxiv.orgacs.orgresearchgate.netoup.com

Bioinformatic tools and algorithms leverage sequence information, structural context, and machine learning techniques to predict cysteine PTM sites. arxiv.orgresearchgate.netresearchgate.net Various sequence-derived features, including evolutionary profiles, predicted secondary structures, and physicochemical properties, are used as input for these models. mdpi.comnih.gov Machine learning algorithms such as Support Vector Machines (SVM), Random Forests (RF), k-nearest neighbors, and deep learning models are commonly employed. researchgate.netoup.commdpi.comnih.govmdpi.comnii.ac.jpfrontiersin.orgoup.com

Databases of experimentally verified PTM sites, such as those integrated into platforms like CysModDB, are essential for training and validating these predictive models. acs.orgoup.com These resources provide the data necessary to identify patterns and features associated with modified cysteine residues. acs.orgoup.com

Predictive models have been developed for various types of cysteine modifications, including S-nitrosylation, S-sulfenylation, S-glutathionylation, and others. researchgate.netmdpi.commdpi.comnii.ac.jpoup.com For example, tools like PSNO and iSNO-PseAAC are designed to predict S-nitrosylation sites based on sequence features and machine learning algorithms. mdpi.comnih.govmdpi.complos.org PRESS is a server that predicts S-sulfenylation sites using a structure-based methodology. oup.com

While these models primarily focus on common PTMs, the underlying principles and techniques can be applied to predict the likelihood of cysteine residues engaging in other types of linkages, potentially including the formation of a this compound bond under specific cellular conditions. Predicting such non-canonical linkages would likely require training models on datasets of known occurrences of these specific linkages, which are currently limited. However, models predicting cysteine reactivity or propensity for forming covalent bonds could provide insights into the potential for such interactions. acs.orgacs.org

The development of deep learning frameworks and the integration of diverse data sources are enhancing the accuracy and scope of cysteine PTM prediction. researchgate.netfrontiersin.org These computational tools serve as valuable resources for guiding experimental investigations into cysteine modifications and their biological implications. researchgate.netmdpi.comnii.ac.jp

Research Applications and Future Directions in Cysteinyllysine Studies

Biomarker Discovery and Predictive Modeling in Biological Research

The field of metabolomics, which provides a real-time snapshot of physiological and pathological states, is a primary avenue through which a compound like cysteinyllysine could be identified as a significant biological marker. biocompare.com

Identification of this compound as a Biomarker Candidate through Metabolomic Profiling

Although specific studies identifying this compound as a biomarker are not prominent in current literature, the techniques for such a discovery are well-established. Metabolomic profiling is a powerful tool used to discover novel biomarkers by globally assessing small molecules in biological systems. springernature.comnih.gov This approach analyzes the metabolome, which is considered the endpoint of the 'omics' cascade and most closely reflects the phenotype of an organism at a specific time. nih.gov

The general process involves analyzing biological samples (such as blood, urine, or tissue) using high-throughput analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. springernature.com The vast datasets generated are then processed with multivariate statistical methods to identify metabolites that differ significantly between, for example, healthy individuals and patients with a specific disease. springernature.commdpi.com These differential metabolites are then considered potential biomarker candidates. This methodology provides the means to identify signatures like this compound and evaluate their potential for diagnosing or monitoring disease. mdpi.com

| Phase | Description | Key Technologies/Methods |

|---|---|---|

| Sample Collection & Preparation | Collection of biological fluids or tissues from different cohorts (e.g., case vs. control). Extraction of metabolites. | Standardized protocols for sample handling and metabolite extraction. |

| Data Acquisition | Comprehensive analysis of the metabolites present in the samples. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. springernature.com |

| Statistical Analysis | Identification of statistically significant differences in metabolite levels between groups. | Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA). mdpi.comnih.gov |

| Biomarker Identification & Validation | Structural identification of candidate metabolites and validation in larger, independent cohorts. | Tandem MS (MS/MS), comparison to chemical standards, Receiver Operating Characteristic (ROC) curve analysis. |

Development of Predictive Models for Biological Responses (e.g., Response to Therapeutic Interventions)

Should this compound be identified as a biomarker, its concentration could be used to develop predictive models for biological responses, such as predicting a patient's response to a particular therapy. biocrates.com A person's metabolome can offer extensive information regarding disease progression and the likelihood of responding to a specific treatment. biocrates.com

The development of such models involves using supervised machine learning algorithms to find correlations between metabolite levels and clinical outcomes. nih.govspringernature.com Algorithms like Random Forest (RF), Support Vector Machine (SVM), and Partial Least Squares-Discriminant Analysis (PLS-DA) are commonly employed to build models that can classify or predict outcomes based on metabolic profiles. nih.govspringernature.com For instance, a study on breast cancer utilized serum metabolite profiling to create a model that correctly identified 80% of patients whose tumors did not show a complete response to neoadjuvant chemotherapy. nih.gov This demonstrates the potential for using specific metabolites to create powerful predictive tools for personalized medicine. biocompare.comnih.gov

| Step | Objective | Commonly Used Methods |

|---|---|---|

| 1. Data Collection | Acquire metabolomic data and corresponding clinical outcomes (e.g., drug response) from a patient cohort. | LC-MS, NMR, clinical data recording. nih.gov |

| 2. Feature Selection | Identify the most relevant metabolites (features) that are predictive of the outcome. | Statistical tests (e.g., t-test), machine learning-based ranking. springernature.com |

| 3. Model Training | Use a portion of the dataset (training set) to build a predictive model. | Random Forest, Support Vector Machine (SVM), PLS-DA. nih.gov |

| 4. Model Validation | Test the model's performance on a separate portion of the dataset (testing set) to assess its accuracy and generalizability. | Cross-validation, analysis of an independent test set, performance metrics (e.g., AUC, accuracy). springernature.com |

Functional Mimicry and Bioorthogonal Chemistry in Protein Engineering

Protein engineering leverages chemical synthesis and modification to create novel proteins and peptides with desired functions. The unique chemical properties of cysteine and lysine (B10760008) make them cornerstones of these strategies, providing a basis for the potential use of the this compound motif.

Design and Application of Synthetic Peptide Mimics for Natural Isopeptide Linkages

The design of synthetic peptides that mimic the functional sites of proteins is a promising strategy for modulating protein-protein interactions. nih.govnih.govresearchgate.net While specific research on using a this compound linkage to mimic natural isopeptide bonds is not widely documented, the principles of peptide mimicry are applicable. An isopeptide bond is an amide bond formed between the side chain of one amino acid and the backbone of another, which differs from the typical peptide bond.

Researchers can create synthetic peptides with enhanced stability and novel functions by incorporating non-standard structures. lifetein.com For example, one study systematically replaced standard peptide bonds with isopeptide bonds in an antimicrobial peptide. acs.org This single chemical switch resulted in peptides with increased resistance to enzymatic degradation, strong antimicrobial activity, and lower toxicity, demonstrating that subtle structural modifications can profoundly impact biological function. acs.org Such site-specific chemical modifications could, in principle, be applied to peptides containing this compound to explore new therapeutic or research tools. nih.gov

| Approach | Description | Example Application |

|---|---|---|

| Incorporation of Non-Proteinogenic Amino Acids | Using amino acids not found in natural proteins (e.g., D-amino acids, N-alkyl glycine) to alter structure and increase stability. nih.govresearchgate.net | Creating proteolytically stable peptide drug candidates. researchgate.net |

| Backbone Modification | Altering the peptide backbone, for instance by creating peptoids, to change conformational preferences and resist degradation. nih.gov | Development of novel therapeutics and mimics of antimicrobial peptides. nih.gov |

| Site-Specific Bond Switching | Replacing a standard peptide bond with a non-standard linkage, such as an isopeptide bond, at a specific location. | Improving the therapeutic index of antimicrobial peptides by increasing stability and reducing toxicity. acs.org |

Exploration of Bioorthogonal Ligation Strategies in Complex Biological Systems

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. escholarship.orgwikipedia.org These reactions are invaluable for labeling and studying biomolecules in real-time. wikipedia.org While strategies specifically employing the this compound dipeptide as a single unit are not established, the individual reactivity of cysteine and lysine is extensively exploited in bioorthogonal ligations.

Cysteine-based Strategies: The thiol side chain of cysteine is a highly reactive nucleophile, making it a prime target for selective modification. nih.gov A cornerstone of this field is Native Chemical Ligation (NCL), where a peptide with an N-terminal cysteine reacts with another peptide containing a C-terminal thioester to form a native peptide bond. escholarship.orgnih.gov This technique is highly specific and has been fundamental in the chemical synthesis of large proteins. nih.gov More recent methods include the cysteine-selective coupling with α-vinyl azides to form β-ketosulfides. rsc.org

Lysine-based Strategies: The amino group on the lysine side chain can also be targeted, although its reactivity is often harder to control selectively compared to cysteine's thiol. Novel bioorthogonal reactions have been developed, such as a [4+1] cycloaddition involving a genetically encoded lysine derivative containing an isonitrile group, which reacts with a bulky tetrazine probe. mdpi.com This allows for highly specific, orthogonal labeling schemes where multiple proteins can be labeled simultaneously in the same cell. mdpi.com

| Strategy | Target Residue | Reaction Type | Key Features |

|---|---|---|---|

| Native Chemical Ligation (NCL) | N-terminal Cysteine | Thiol-thioester exchange followed by S-to-N acyl shift. escholarship.org | Highly chemoselective; enables synthesis of large proteins. nih.gov |

| Vinyl Azide Coupling | Cysteine | Click coupling reaction. rsc.org | Completely cysteine selective; forms a ketone handle for further modification. rsc.org |

| Isonitrile-Tetrazine Cycloaddition | Genetically encoded Isonitrile-Lysine | [4+1] Cycloaddition. mdpi.com | Mutually orthogonal to other click reactions; enables dual labeling. mdpi.com |

| Staudinger Ligation | Azide (can be attached to various amino acids) | Reaction of an azide with a modified phosphine. nih.govnih.gov | One of the first widely used bioorthogonal reactions. nih.gov |

Contributions to Fundamental Understanding of Biological Processes

The exploration of this compound through the advanced methodologies described above holds the potential to contribute significantly to our fundamental understanding of biology. If identified as a biomarker through metabolomics, it could reveal new insights into metabolic pathways associated with health and disease. For example, its presence or altered levels could point to previously unknown post-translational modifications or metabolic dysregulations.

In protein engineering, the synthesis of peptides containing a specific this compound linkage could serve as precise tools to probe protein structure and function. By creating mimics of protein interaction sites or introducing novel structural constraints, researchers could dissect the molecular basis of biological interactions with greater detail. Furthermore, developing bioorthogonal reactions specific to the this compound motif would provide a novel tool for chemists and biologists to label and track proteins with exceptional specificity, furthering our ability to visualize and manipulate complex biological processes in living organisms. oup.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound "this compound" that adheres to the provided outline. The specified topics—such as the interplay with amino acid metabolism, cellular homeostasis, protein evolution, and functional diversification—are well-established areas of research for the amino acid Cysteine, but not for the dipeptide this compound.

Extensive searches have revealed a significant lack of research data and detailed findings specifically concerning this compound in these fundamental biological contexts. The existing literature on this compound is sparse and limited to highly specialized applications, such as its use as an unnatural amino acid in genetic code expansion experiments. This information is insufficient to populate the detailed sections and subsections of the requested article with scientifically accurate and thorough content.

Therefore, any attempt to construct the article as outlined would not be supported by verifiable scientific evidence and would fall outside the scope of established knowledge. The provided outline is more appropriate for a discussion of the amino acid Cysteine, which plays a central and well-documented role in these biological processes.

Q & A

Q. What methodological approaches are recommended for detecting cysteininyllysine in complex biological samples?

To detect cysteinyllysine, researchers should prioritize mass spectrometry (MS)-based techniques, such as tandem MS with collision-induced dissociation (CID), to identify post-translational modifications. Isotopic labeling or affinity purification protocols can enhance specificity in proteomic workflows. For reproducibility, experimental protocols must detail sample preparation, instrument parameters, and statistical validation of peptide identification .

Q. How can researchers differentiate this compound from other lysine modifications (e.g., acetylation, ubiquitination) in proteomic datasets?

Use orthogonal validation methods:

- Database filtering : Cross-reference MS data with curated PTM databases (e.g., UniProt) to exclude known modifications.

- Chemical derivatization : Apply thiol-specific probes (e.g., iodoacetamide) to block free cysteine residues, isolating this compound adducts.

- Enzyme digestion : Employ proteases with known cleavage biases (e.g., trypsin) to highlight missed cleavage sites near modified lysines. Statistical tools like MaxQuant or Skyline should be used for false-discovery rate (FDR) correction .

Q. What are the key challenges in quantifying this compound abundance in vivo, and how can they be addressed?

Challenges include low stoichiometry, transient modification states, and interference from redox-active cellular environments. Solutions involve:

- Stable isotope labeling : Use SILAC or TMT labeling for relative quantification.

- Redox quenching : Rapidly lyse cells in denaturing buffers (e.g., 8M urea) to arrest dynamic modifications.

- Cross-sectional sampling : Collect time-resolved samples to capture transient modification events. Normalization to total lysine content is critical for accurate reporting .

Advanced Research Questions

Q. How can systems biology frameworks resolve contradictions in this compound’s role in protein crosslinking versus redox signaling?

Contradictions arise from context-dependent functions (e.g., structural stabilization vs. redox sensing). To dissect these roles:

- Network analysis : Map this compound-modified proteins onto interaction networks (e.g., STRING) to identify enriched pathways.

- Mutagenesis studies : Compare wild-type and cysteine/lysine mutants in crosslinking assays (e.g., SDS-PAGE) versus redox-sensitive reporters (e.g., roGFP).

- Multi-omics integration : Correlate proteomic data with transcriptomic/metabolomic profiles under oxidative stress. Bayesian statistical models can quantify probabilistic relationships between modification states and functional outcomes .

Q. What experimental designs are optimal for studying this compound’s impact on protein thermodynamic stability?

Use a combination of:

- Differential scanning calorimetry (DSC) : Measure melting temperatures () of modified vs. unmodified proteins.

- Molecular dynamics (MD) simulations : Model conformational changes induced by this compound crosslinks (e.g., using GROMACS).

- Hydrogen-deuterium exchange (HDX) : Map regions of altered flexibility or solvent accessibility. Controls must include reversibility checks (e.g., reducing agents to dissociate crosslinks) and buffer-matched baselines .

Q. How can researchers address discrepancies in this compound modification sites reported across independent studies?

Discrepancies often stem from variability in sample preparation, data analysis pipelines, or false-positive identifications. Mitigation strategies:

- Consensus databases : Aggregate datasets from public repositories (e.g., PRIDE Archive) and apply machine learning classifiers to flag high-confidence sites.

- Inter-laboratory validation : Conduct round-robin studies with standardized protocols.

- Peptide synthesis : Validate ambiguous sites using synthetic peptides with/without modifications. Transparent reporting of raw data and analytical parameters is essential .

Methodological Frameworks

Q. What statistical models are suitable for analyzing this compound modification kinetics?

- Ordinary differential equations (ODEs) : Model time-dependent modification rates under varying redox conditions.

- Stochastic modeling : Account for low-abundance modifications in single-cell contexts.

- Non-linear regression : Fit dose-response curves to oxidative stress inducers (e.g., ). Tools like R/Bioconductor or Python’s SciPy enable robust parameter estimation and sensitivity analysis .

Q. How should researchers design controls for in vitro this compound crosslinking assays?

Include:

- Negative controls : Unmodified lysine/cysteine residues (e.g., alanine mutants).

- Redox buffers : Test crosslinking efficiency under controlled (e.g., glutathione redox couples).

- Competition assays : Titrate free cysteine/lysine to assess modification specificity. Data must be normalized to protein concentration and reaction time .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.